

Commercial Suppliers and Technical Guide for Research-Grade Isooctyl Hydrogen Succinate

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Compound of Interest

Compound Name: *Isooctyl hydrogen succinate*

Cat. No.: *B15177637*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade **isooctyl hydrogen succinate**, including a curated list of commercial suppliers, its role in cellular signaling, and detailed experimental protocols for its application in a research setting.

Introduction to Isooctyl Hydrogen Succinate

Isooctyl hydrogen succinate (CAS No. 94248-72-3) is a monoester of succinic acid and isooctyl alcohol. In the context of biomedical research, it serves as a valuable tool for investigating the physiological and pathological roles of extracellular succinate. As a cell-permeable derivative, it can effectively increase intracellular succinate levels or act as a ligand for the cell surface succinate receptor 1 (SUCNR1), also known as GPR91.^[1] This guide focuses on the utility of **isooctyl hydrogen succinate** in studying succinate-mediated signaling pathways, particularly its impact on the hypoxia-inducible factor-1 α (HIF-1 α) stabilization and SUCNR1 activation.

Commercial Suppliers of Research-Grade Isooctyl Hydrogen Succinate

Sourcing high-purity **isooctyl hydrogen succinate** is critical for reproducible and reliable experimental outcomes. The following table summarizes key information for several

commercial suppliers providing this compound for research purposes. Researchers are advised to request certificates of analysis to verify the purity and quality of the product.

Supplier	Product Name	CAS Number	Purity/Assay	Appearance	Minimum Order
HENAN NEW BLUE CHEMICAL CO., LTD	isooctyl hydrogen succinate	94248-72-3	99%	White powder	1 Gram
Chemlyte Solutions	isooctyl hydrogen succinate	94248-72-3	99.0%	Liquid	100 Gram
Antimex Chemical Limited	Butanedioic acid, monoisooctyl ester (9CI)	94248-72-3	99%	Not Specified	0
Zibo Hangyu Biotechnology Development Co., Ltd	isooctyl hydrogen succinate	94248-72-3	99%	Not Specified	0
weifang yangxu group co.,ltd	isooctyl hydrogen succinate	94248-72-3	99%	Not Specified	1 Milligram
CHEMOS GmbH & Co. KG	ISOOCTYL HYDROGEN SUCCINATE	94248-72-3	Not Specified	Not Specified	Not Specified
Angene International Limited	ISOOCTYL HYDROGEN SUCCINATE	94248-72-3	Not Specified	Not Specified	Not Specified

This list is not exhaustive and represents a snapshot of publicly available information. Specifications and availability are subject to change. Direct inquiry with the suppliers is

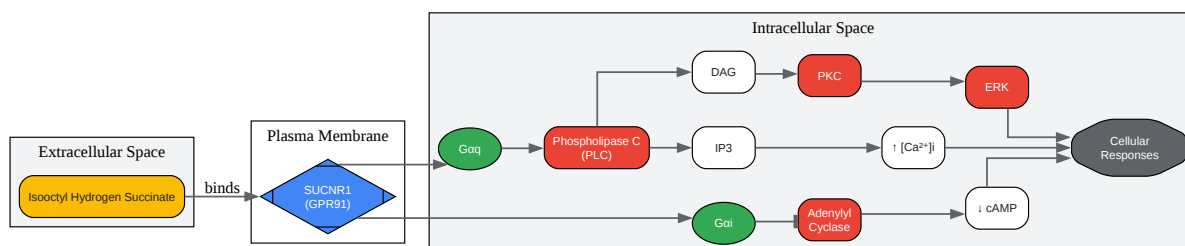
recommended.

Succinate Signaling Pathways

Extracellular succinate is now recognized as a signaling molecule that can influence a variety of cellular processes, including inflammation, angiogenesis, and metabolic regulation. Two primary pathways are of significant interest to researchers: activation of the SUCNR1 receptor and the intracellular stabilization of HIF-1 α .

SUCNR1 Receptor Activation

SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by succinate.[1] This receptor couples to both Gi and Gq proteins, leading to downstream signaling cascades that can include the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[2][3]

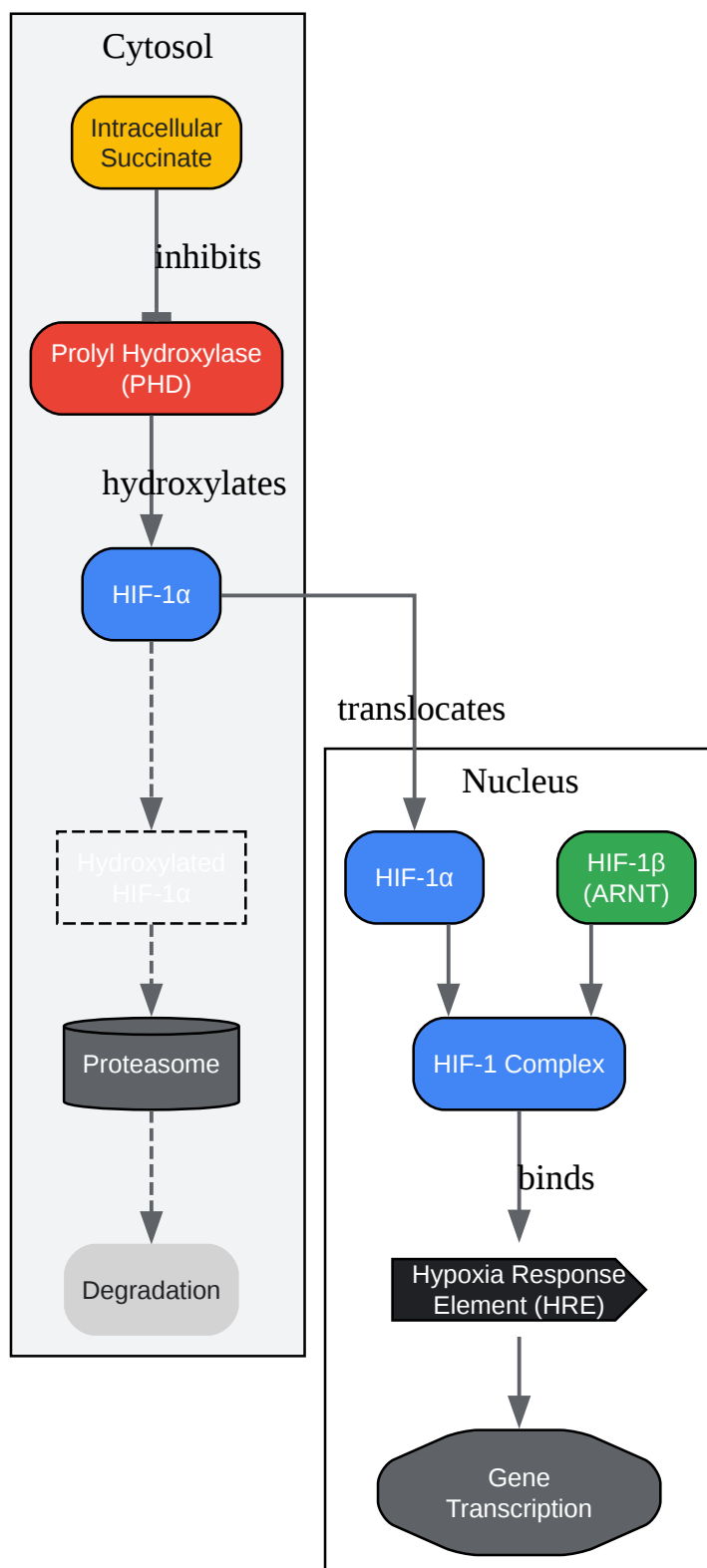


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SUCNR1 signaling cascade upon ligand binding.

HIF-1 α Stabilization

Intracellular succinate can inhibit the activity of prolyl hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1 α , targeting it for proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1 α , which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes, even in the presence of oxygen (a phenomenon known as pseudohypoxia).



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Mechanism of succinate-induced HIF-1α stabilization.

Experimental Protocols

The following protocols are provided as a starting point for researchers using **isooctyl hydrogen succinate**. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Isooctyl Hydrogen Succinate Stock Solution

- Solubility: **Isooctyl hydrogen succinate** is generally soluble in organic solvents such as DMSO and ethanol. It is advisable to consult the supplier's technical data sheet for specific solubility information.
- Stock Solution Preparation:
 - Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage.
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.
 - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Assay for SUCNR1 Activation: Calcium Mobilization

This protocol describes a method to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) following SUCNR1 activation using a fluorescent calcium indicator.

- Cell Seeding: Seed cells known to express SUCNR1 (e.g., MIN6 cells, primary macrophages) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.^[4]
- Dye Loading:
 - Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.
 - Remove the culture medium from the wells and wash the cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
 - Add the dye-loading buffer to each well and incubate at 37°C for the recommended time (e.g., 30-60 minutes).
- Cell Washing: After incubation, gently wash the cells two to three times with the buffer to remove excess dye.
- Treatment and Measurement:
 - Place the plate in a fluorescence plate reader equipped with the appropriate filters for the chosen calcium indicator.
 - Establish a baseline fluorescence reading.
 - Add the working solution of **isooctyl hydrogen succinate** (and vehicle control) to the respective wells.
 - Immediately begin recording the fluorescence intensity over time to measure the change in $[Ca^{2+}]_i$.^[4]
- Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence at two excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.

Assay for HIF-1 α Stabilization: Western Blot

This protocol outlines the steps to detect the accumulation of HIF-1 α protein in response to treatment with **isooctyl hydrogen succinate**.

- Cell Treatment:
 - Seed cells in culture plates and grow to the desired confluency.
 - Treat the cells with various concentrations of **isooctyl hydrogen succinate** or a vehicle control for a specified period (e.g., 4-24 hours). A positive control for HIF-1 α stabilization, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), should be included.[\[5\]](#)
- Lysate Preparation:
 - Due to the rapid degradation of HIF-1 α in the presence of oxygen, it is crucial to perform the lysis step quickly and on ice.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells directly in Laemmli sample buffer containing a reducing agent (e.g., DTT or β -mercaptoethanol) and protease inhibitors. Alternatively, for enhanced detection, prepare nuclear extracts as HIF-1 α translocates to the nucleus upon stabilization.[\[5\]](#)[\[6\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-40 μ g) per lane on an SDS-polyacrylamide gel (a 7.5% gel is often suitable).[\[5\]](#)
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for HIF-1 α overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of HIF-1 α is approximately 110-120 kDa.[5]
 - To ensure equal loading, the membrane should also be probed with an antibody against a loading control protein (e.g., β -actin, GAPDH, or lamin B1 for nuclear extracts).

Workflow for Western blot analysis of HIF-1 α .

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